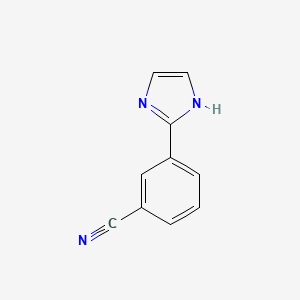

3-(1H-Imidazol-2-yl)benzonitrile

Übersicht

Beschreibung

The compound "3-(1H-Imidazol-2-yl)benzonitrile" is a chemical structure that is part of a broader class of compounds known as benzimidazoles. Benzimidazoles are heterocyclic compounds featuring a fusion of benzene and imidazole rings. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry. The imidazole ring, in particular, is a five-membered planar ring with two non-adjacent nitrogen atoms that is found in many important biological molecules, including histamine and the amino acid histidine .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the imidazole ring followed by various functionalization reactions. For instance, the synthesis of 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles, which are structurally related to "3-(1H-Imidazol-2-yl)benzonitrile", has been achieved using structure-based design and has shown potent cellular activity as farnesyltransferase inhibitors . Another related compound, 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, was synthesized via N-alkylation, demonstrating the versatility of synthetic approaches in this chemical class .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the orientation of the heterocyclic rings and the nature of substituents attached to these rings. For example, the crystal structure analysis of a diazenyl-substituted perhydrobenzo[d]imidazole compound revealed a distinct V-shape conformation, highlighting the impact of substituents on the overall molecular conformation . Theoretical calculations, such as density functional theory (DFT), are often employed to predict and understand the molecular and spectroscopic features of these compounds .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including N-alkylation, electrophilic substitution, and nucleophilic displacement, depending on the functional groups present. The reactivity of these compounds is influenced by the electronic properties of the substituents, which can be tailored to achieve specific chemical transformations or biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, fluorescence, and thermal stability, are crucial for their practical applications. Some derivatives exhibit fluorescent properties in solution, which can be useful for imaging and diagnostic purposes. The photophysical properties of these compounds are often studied to understand their absorption and emission characteristics in the UV-visible region . Additionally, their thermal stability is an important factor for their potential use in various industrial and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

-

Pharmaceuticals and Medicinal Chemistry

- Benzimidazoles are classified as a category of heterocyclic compounds. Molecules having benzimidazole motifs show promising utility in organic and scientific studies .

- A series of mono-substituted benzimidazoles were synthesized by ZnO-NPs via cyclocondensation between substituted aromatic aldehydes and o-phenylene diamine .

- The nano-catalyzed method displayed a higher yield, shorter time, and recyclable catalyst .

- Compound 2a exhibited the highest antioxidant activity among the tested compounds .

-

Biological Efficacy

- Benzimidazole (BnZ) is synthesized by a condensation reaction between benzene and imidazole .

- BnZ and their derivatives have several potential structure–activity relationships (SARs), along with a wide range of pharmacological properties, including anti-cancer, anti-inflammatory, anti-microbial, anti-tubercular, and anti-protozoal properties .

- These compounds have been proven by pharmacological investigations to be efficient against different strains of microbes .

Eigenschaften

IUPAC Name |

3-(1H-imidazol-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERNRIRJJZUTJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624899 | |

| Record name | 3-(1H-Imidazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Imidazol-2-yl)benzonitrile | |

CAS RN |

488115-43-1 | |

| Record name | 3-(1H-Imidazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

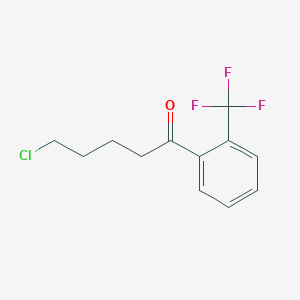

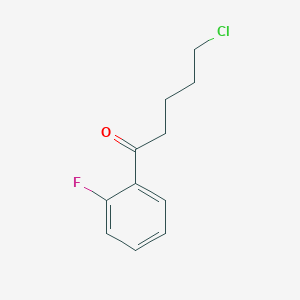

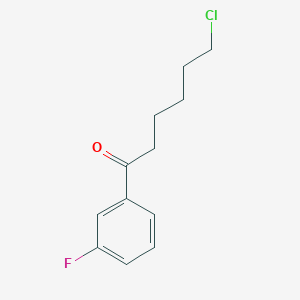

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

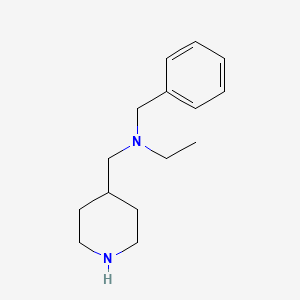

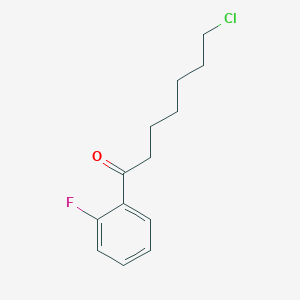

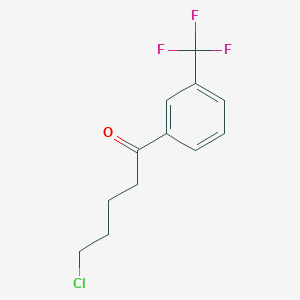

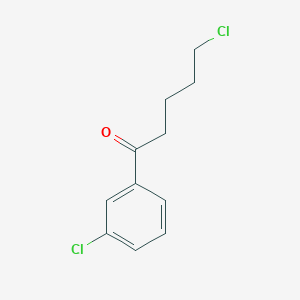

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)

![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)

![Methyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1322190.png)

![Furo[2,3-c]pyridine-5-carboxaldehyde](/img/structure/B1322191.png)